molecular formula C19H22N4O B11002551 2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11002551
M. Wt: 322.4 g/mol
InChI Key: OJDCEOVKDKOJQH-UHFFFAOYSA-N
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Description

2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions are mild and the process is highly efficient, making it suitable for industrial production.

Industrial Production Methods

For industrial production, the same palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process can be scaled up. The use of readily available starting materials and the high efficiency of the reaction make this method economically viable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2-cyclopentylethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H22N4O/c1-24-16-9-7-15(8-10-16)17-12-13-20-19-21-18(22-23(17)19)11-6-14-4-2-3-5-14/h7-10,12-14H,2-6,11H2,1H3

InChI Key

OJDCEOVKDKOJQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4CCCC4

Origin of Product

United States

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